An In-depth Technical Guide to 4-Methylphenoxyacetonitrile: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 4-Methylphenoxyacetonitrile: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 4-Methylphenoxyacetonitrile, a versatile chemical intermediate. Intended for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis, this document details the compound's chemical properties, molecular structure, a robust synthesis protocol, and in-depth spectral analysis. Furthermore, it explores its current and potential applications, offering insights grounded in established scientific principles and experimental data.
Introduction to 4-Methylphenoxyacetonitrile
4-Methylphenoxyacetonitrile, also known as 2-(p-tolyloxy)acetonitrile, is an aromatic nitrile that serves as a valuable building block in organic synthesis. Its structure, combining a p-cresol moiety with a nitrile-containing side chain, offers multiple reactive sites for further chemical transformations. This makes it a key intermediate in the synthesis of a variety of more complex molecules, including potential pharmaceutical and agrochemical agents. The strategic placement of the methyl and cyano groups influences the molecule's reactivity and imparts specific properties to its derivatives.
Physicochemical Properties and Molecular Structure
A thorough understanding of the physicochemical properties of 4-Methylphenoxyacetonitrile is essential for its handling, reaction optimization, and purification.
| Property | Value | Source(s) |
| CAS Number | 33901-44-9 | [1] |
| Molecular Formula | C₉H₉NO | [1] |
| Molecular Weight | 147.17 g/mol | [1] |
| Appearance | Light brown to brown solid | [Chemical Supplier Data] |
| Melting Point | 42-44 °C | [Chemical Supplier Data] |
| Boiling Point | 76-78 °C at 11 mmHg | [Chemical Supplier Data] |
| Density | 1.054 ± 0.06 g/cm³ (Predicted) | [Chemical Supplier Data] |
Molecular Structure Visualization
The structure of 4-Methylphenoxyacetonitrile features a nitrile group attached to a methylene bridge, which is in turn linked to a p-methylphenyl group via an ether linkage.
Caption: Molecular structure of 4-Methylphenoxyacetonitrile.
Synthesis of 4-Methylphenoxyacetonitrile via Williamson Ether Synthesis
The most direct and widely applicable method for the preparation of 4-Methylphenoxyacetonitrile is the Williamson ether synthesis. This venerable yet reliable reaction involves the nucleophilic substitution of a haloacetonitrile by the phenoxide of p-cresol.[2][3] The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation of the phenol without competing side reactions.
Causality Behind Experimental Choices:
-
Base Selection: Sodium hydride (NaH) is an excellent choice as it is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction to completion. The only byproduct is hydrogen gas, which is easily removed from the reaction mixture.
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) is a polar aprotic solvent that readily dissolves both the sodium p-cresolate intermediate and chloroacetonitrile, facilitating the SN2 reaction. Its high boiling point also allows for heating to accelerate the reaction rate.
-
Reaction Temperature: The reaction is initially performed at 0 °C during the deprotonation step to control the exothermic reaction and the evolution of hydrogen gas. The subsequent substitution reaction is carried out at a moderately elevated temperature to ensure a reasonable reaction rate without promoting decomposition.
Experimental Protocol:
Materials:
-
p-Cresol
-
Sodium hydride (60% dispersion in mineral oil)
-
Chloroacetonitrile
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Deprotonation: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of p-cresol (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Reaction Mixture: Allow the reaction mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add chloroacetonitrile (1.1 equivalents) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and then heat to 50 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Methylphenoxyacetonitrile.
Synthesis Workflow Diagram:
Caption: Williamson ether synthesis workflow for 4-Methylphenoxyacetonitrile.
Spectral Characterization
The structural elucidation of 4-Methylphenoxyacetonitrile is confirmed through a combination of spectroscopic techniques. The expected spectral data are as follows:
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the different types of protons and their connectivity within the molecule.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.10 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -CH₃) |
| ~6.85 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -OCH₂CN) |
| ~4.70 | s | 2H | -OCH₂CN |
| ~2.30 | s | 3H | Ar-CH₃ |
Note: Predicted chemical shifts based on analogous compounds and standard NMR principles.[4]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ) (ppm) | Assignment |
| ~155 | Ar-C (ipso to -OCH₂CN) |
| ~131 | Ar-C (ipso to -CH₃) |
| ~130 | Ar-C (ortho to -CH₃) |
| ~117 | -CN |
| ~115 | Ar-C (ortho to -OCH₂CN) |
| ~55 | -OCH₂CN |
| ~20 | Ar-CH₃ |
Note: Predicted chemical shifts based on analogous compounds.[5]
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the presence of key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3020 | Medium | C-H stretch (aromatic) |
| ~2920-2850 | Medium | C-H stretch (aliphatic) |
| ~2250 | Medium-Sharp | C≡N stretch (nitrile) |
| ~1610, 1510 | Strong | C=C stretch (aromatic ring) |
| ~1240 | Strong | C-O-C stretch (asymmetric) |
| ~1040 | Strong | C-O-C stretch (symmetric) |
Note: Predicted absorption bands based on characteristic group frequencies.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 147, corresponding to the molecular weight of 4-Methylphenoxyacetonitrile.
-
Key Fragmentation Patterns:
-
Loss of the cyanomethylene radical (•CH₂CN) to give a fragment at m/z = 107, corresponding to the p-cresol radical cation.
-
Cleavage of the ether bond to produce fragments corresponding to the p-methylphenoxy cation (m/z = 107) and the cyanomethylene radical, or the p-cresol radical cation (m/z = 108) and a neutral acetonitrile fragment.
-
Applications in Research and Development
4-Methylphenoxyacetonitrile is a valuable intermediate in the synthesis of more complex molecules with potential biological activity. Its utility stems from the reactivity of both the nitrile group and the aromatic ring.
Pharmaceutical Synthesis
The phenoxyacetonitrile scaffold is present in a number of biologically active compounds.[7] The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a wide range of functional groups. The aromatic ring can undergo electrophilic substitution, allowing for further functionalization.
-
As a Precursor to Bioactive Molecules: Derivatives of phenoxyacetic acid have shown a range of biological activities, including anti-inflammatory and antimicrobial properties.[8] 4-Methylphenoxyacetonitrile can serve as a starting material for the synthesis of such derivatives.
-
Intermediate for Complex Scaffolds: In drug discovery programs, 4-Methylphenoxyacetonitrile can be used as a key building block to construct more elaborate molecular architectures for screening against various biological targets.[9]
Agrochemical Synthesis
Similar to its role in pharmaceuticals, 4-Methylphenoxyacetonitrile can be employed in the synthesis of novel pesticides and herbicides. The phenoxy ether linkage is a common feature in many agrochemicals, and the nitrile group can be a precursor to other functional groups that impart desired biological activity.[10] For instance, certain acetophenone derivatives are used as intermediates in the synthesis of fungicides and insecticides.[11]
Safety and Handling
4-Methylphenoxyacetonitrile should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.[12]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Conclusion
4-Methylphenoxyacetonitrile is a chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research and development. Its straightforward synthesis via the Williamson ether reaction, coupled with its versatile reactivity, makes it an attractive starting material for the construction of novel and complex molecules. This guide has provided a detailed overview of its chemical properties, a reliable synthesis protocol, and a comprehensive analysis of its spectral characteristics to aid researchers in its effective utilization.
References
-
4-Methoxyphenylacetonitrile: A Crucial Intermediate for Pharma Synthesis. (URL: [Link])
-
Flury, T., et al. (2006). Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives. Part 2: Synthesis and biological activity of pro-pesticides. Pest Management Science, 62(3), 236-41. (URL: [Link])
-
The Williamson Ether Synthesis. (URL: [Link])
-
Chemical & Pharma Intermediates by Application. Mallak Specialties Pvt Ltd. (URL: [Link])
-
13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032608). Human Metabolome Database. (URL: [Link])
-
4-Methylphenoxyacetonitrile - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (URL: [Link])
-
Characterization Data for Products. The Royal Society of Chemistry. (URL: [Link])
-
Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. (2015). Molecules, 20(11), 20293–20306. (URL: [Link])
-
Williamson Ether Synthesis. Utah Tech University. (URL: [Link])
-
Williamson Ether Synthesis - Edubirdie. (URL: [Link])
-
Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... (2024). Pharmaceuticals, 17(3), 389. (URL: [Link])
-
Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. (URL: [Link])
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014). (URL: [Link])
-
Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (2023). Journal of Emerging Technologies and Innovative Research, 10(6). (URL: [Link])
-
Williamson Ether Synthesis. (URL: [Link])
-
FT-IR spectra of the reaction mixture in acetonitrile with increase in time. - ResearchGate. (URL: [Link])
-
Phenoxyacetonitrile. (URL: [Link])
- DE10027654A1 - Preparation of 4-methylacetophenone, used as intermediate in synthesis of agrochemicals and pharmaceuticals...
-
13C NMR spectra of synthesized model compound 4f. - ResearchGate. (URL: [Link])
-
Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes. (2021). The Journal of Physical Chemistry B, 125(50), 13685–13697. (URL: [Link])
-
13C NMR Chemical Shifts - Oregon State University. (URL: [Link])
-
13C NMR spectra (d6-DMSO/d3-acetonitrile, 125 MHz) indicating the... - ResearchGate. (URL: [Link])
-
Anomalous Infrared Intensity Behavior of Acetonitrile Diffused into UiO-67. (2023). The Journal of Physical Chemistry C, 127(51), 25685–25693. (URL: [Link])
-
Figure S14. Mass spectrum of complex 4 (acetonitrile as solvent). - ResearchGate. (URL: [Link])
-
Figure 1. Stationary IR spectra of several acetonitrile isotopologues.... - ResearchGate. (URL: [Link])
-
Acetonitrile - NIST WebBook. (URL: [Link])
-
NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. (URL: [Link])
-
NMR Chemical Shifts of Trace Impurities... - EPFL. (URL: [Link])
-
NMR Chemical Shifts of Trace Impurities... - KGROUP. (URL: [Link])
-
4'-Methylacetophenone - SpectraBase. (URL: [Link])
-
4-Methoxyphenylacetonitrile - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])
-
Advances in the Application of Acetonitrile in Organic Synthesis since 2018. (2023). Molecules, 28(8), 3465. (URL: [Link])
-
(PDF) Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. (URL: [Link])
-
Solving an Unknown Organic Structure using NMR, IR, and MS - YouTube. (2017). (URL: [Link])
Sources
- 1. scbt.com [scbt.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. rsc.org [rsc.org]
- 5. hmdb.ca [hmdb.ca]
- 6. spectrabase.com [spectrabase.com]
- 7. mdpi.com [mdpi.com]
- 8. jetir.org [jetir.org]
- 9. Chemical & Pharma Intermediates by Application- Pharma Intermediates [mallakchemicals.com]
- 10. Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives. Part 2: Synthesis and biological activity of pro-pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Page loading... [wap.guidechem.com]
- 12. chemicalbook.com [chemicalbook.com]
